molecular formula C18H26N2O2S B6053813 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

Cat. No.: B6053813
M. Wt: 334.5 g/mol
InChI Key: QDUCDGWUDAAKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that are used in cancer treatment and other therapeutic applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is related to its kinase inhibitory activity. Kinases are enzymes that play a key role in the regulation of cell growth and division. By inhibiting the activity of kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments include its potent kinase inhibitory activity and its potential use in cancer treatment. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. One direction is to study the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to study the potential use of this compound in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzylamine with 4-chloromethylthiophene in the presence of a base. The resulting product is then reacted with piperidine to form the intermediate compound. The final step involves the reaction of the intermediate compound with hydroxylamine to form this compound.

Scientific Research Applications

The potential pharmacological properties of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone have been the subject of scientific research. This compound has been shown to have kinase inhibitory activity and has been studied for its potential use in cancer treatment. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

3-hydroxy-1-[(3-methylphenyl)methyl]-3-(thiomorpholin-4-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-15-4-2-5-16(12-15)13-20-7-3-6-18(22,17(20)21)14-19-8-10-23-11-9-19/h2,4-5,12,22H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCDGWUDAAKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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